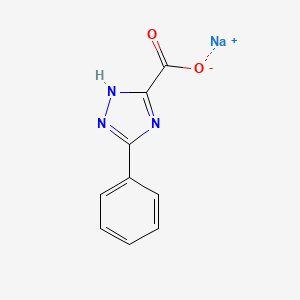

Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a phenyl group attached to the triazole ring, which can enhance its biological activity and stability.

Mechanism of Action

Target of Action

1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . Molecular docking studies suggest that these derivatives may interact with the binding pocket of the aromatase enzyme, which could be a possible target .

Mode of Action

1,2,3-triazole moieties are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The ability of 1,2,4-triazole rings to form hydrogen bonds with different targets can potentially improve the bioavailability of the compound .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against the hela cell line . Additionally, triazole-pyrimidine hybrid compounds have demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the synthesis of 1,2,3-triazoles has been successfully carried out under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst , suggesting that the synthesis environment can impact the yield of these compounds.

Biochemical Analysis

Biochemical Properties

Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate, like other triazoles, can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The unique structure of triazoles facilitates these interactions

Cellular Effects

Some triazole compounds have been shown to have significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells . It’s plausible that this compound may have similar effects, but this needs to be confirmed through experimental studies.

Molecular Mechanism

Some triazole compounds have been found to bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-triazoles typically involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) . Copper-catalyzed cross-couplings have also been employed to synthesize triazoles with good functional tolerance .

Industrial Production Methods: Industrial production of triazoles often utilizes continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2,3-Triazole: Another isomer of triazole with similar biological activities but different structural properties.

Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.

Voriconazole: Another antifungal agent with a triazole core, used in clinical applications.

Uniqueness: Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern, which can enhance its stability and biological activity compared to other triazole derivatives . Its ability to form diverse non-covalent interactions with biological targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name |

sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.Na/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H,13,14)(H,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUFBZBELGZMQG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

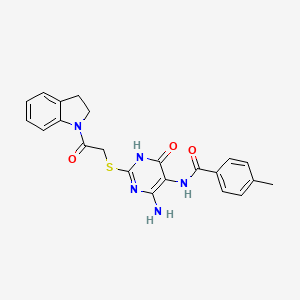

![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)

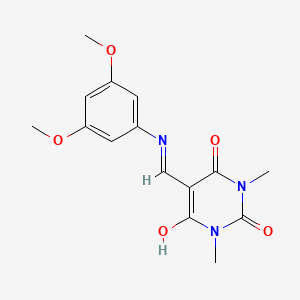

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)

![2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2374497.png)